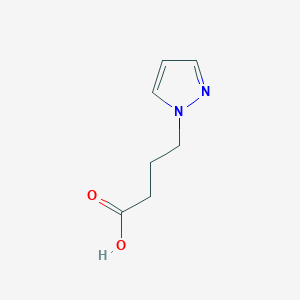

4-(1H-pyrazol-1-yl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

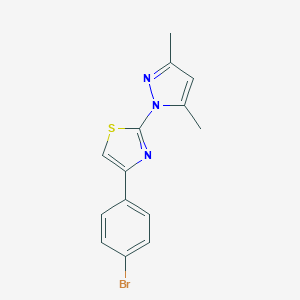

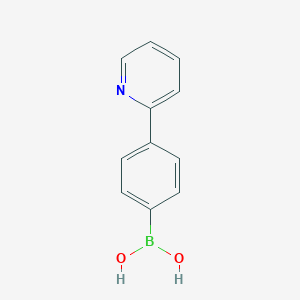

The molecular formula of 4-(1H-pyrazol-1-yl)butanoic acid is C7H10N2O2 . Its average mass is 154.167 Da and its monoisotopic mass is 154.074234 Da .Chemical Reactions Analysis

4-(1H-pyrazol-1-yl)butanoic acid is an inhibitor of SPT, the enzyme responsible for the synthesis of sphingolipids. The inhibition of SPT by 4-(1H-pyrazol-1-yl)butanoic acid has a number of biochemical and physiological effects. The decrease in the levels of sphingolipids in the cell leads to an increase in the levels of free fatty acids, which can lead to an increase in the production of energy.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1H-pyrazol-1-yl)butanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 335.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 61.1±3.0 kJ/mol and a flash point of 156.8±23.2 °C . The compound has a molar refractivity of 41.0±0.5 cm3 and a polarizability of 16.2±0.5 10-24 cm3 .Mecanismo De Acción

Target of Action

Similar compounds have been found to have high affinity for certain integrins , and some pyrazole derivatives have shown antiparasitic , antibacterial , and anti-viral HIV activities .

Mode of Action

A related compound was found to have a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-(1H-pyrazol-1-yl)butanoic acid may interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Based on the antiparasitic, antibacterial, and anti-viral activities of similar compounds , it can be inferred that this compound may interfere with the biochemical pathways of these organisms, leading to their inhibition or death.

Pharmacokinetics

A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that 4-(1H-pyrazol-1-yl)butanoic acid may have similar properties.

Result of Action

Based on the activities of similar compounds , it can be inferred that this compound may lead to the inhibition or death of parasites, bacteria, and viruses.

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .

Propiedades

IUPAC Name |

4-pyrazol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7(11)3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTCGHYOOHMITR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00149281 |

Source

|

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110525-56-9 |

Source

|

| Record name | 1H-Pyrazole-1-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110525-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110525569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00149281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)